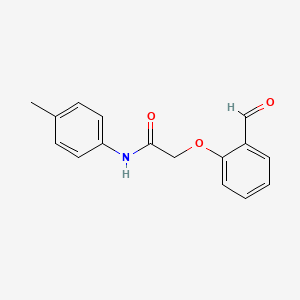

rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

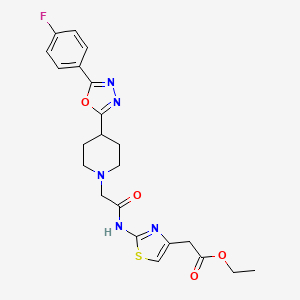

The synthesis of complex molecules like rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid often involves multi-step reactions, including chiral chromatography for enantiomeric separation, hydrogenation, and functional group transformations. For instance, rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate was separated by chiral chromatography and subjected to hydrogenation in the presence of Pd/C in methanol to produce related compounds, demonstrating the complexity and specificity required in the synthesis of such molecules (Huichun Zhu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds in this category often features a pyrrolidine ring, which can adopt a distorted chair conformation, fused cis with a five-membered envelope-shaped ring. This structural arrangement influences the molecule's reactivity and physical properties. The molecular structure is characterized by specific bond angles and lengths, which can be elucidated through techniques such as X-ray crystallography, providing insights into the stereochemistry and spatial arrangement of the molecule's functional groups.

Chemical Reactions and Properties

The chemical properties of rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid are influenced by its functional groups, including the pyrrolidine and pyrazole rings. These groups participate in a variety of chemical reactions, such as cycloaddition reactions, which are a cornerstone in the synthesis of novel racemic and enantiomerically enriched compounds. The reactivity towards different reagents and conditions can lead to a wide range of derivatives with varied biological and physical properties (M. Poornachandran et al., 2009).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Microbial Activity

Carboxylic acids derived from plants, including those structurally related to the query compound, demonstrate a range of biological activities. A study highlighted the antioxidant, antimicrobial, and cytotoxic activities of selected carboxylic acids, suggesting that structural variations significantly influence these properties. Rosmarinic acid, as an example, showed high antioxidant activity, emphasizing the importance of hydroxyl groups and conjugated bonds in determining bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are notable for their wide range of biological activities, including antimicrobial, anticancer, and antidepressant effects. The synthesis methods and biological applications of these derivatives have been extensively reviewed, providing a framework for understanding the potential uses of similar compounds in medicinal chemistry (Cetin, 2020).

Potential in Drug Development

Functional chemical groups in heterocycles, like those found in pyrazole and pyrrolidine derivatives, are considered potential sources for the synthesis of novel Central Nervous System (CNS) acting drugs. These functional groups may offer therapeutic benefits ranging from anti-inflammatory and antioxidant to anti-cancer activities, underscoring the significance of exploring these compounds for drug development (Saganuwan, 2017).

Contribution to Anticancer Research

Compounds like the one , especially those incorporating pyrazole and pyrrolidine rings, have been examined for their contributions to anticancer research. Knoevenagel condensation products, including α, β-unsaturated ketones/carboxylic acids, have shown significant anticancer activity. This highlights the potential of structurally similar compounds in contributing to anticancer agent development (Tokala et al., 2022).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, related in structure to the queried compound, indicates potential antioxidant and anti-inflammatory activities. This underscores the importance of such compounds in designing new therapeutic agents that target oxidative stress and inflammation (Raut et al., 2020).

Eigenschaften

IUPAC Name |

(3S,4R)-1-benzyl-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-12-14(8-18-19(12)2)15-10-20(11-16(15)17(21)22)9-13-6-4-3-5-7-13/h3-8,15-16H,9-11H2,1-2H3,(H,21,22)/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKZBJIKZDXXHD-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)

![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)

![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)

![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)